
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid” is a compound that contains an isoxazole ring . Isoxazole derivatives have been found to regulate immune functions and are classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Synthesis Analysis
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized by the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem . The molecular weight of this compound is 219.19 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid and its derivatives exhibit significant antimicrobial and antitubercular activities. A study synthesizing novel isoxazole clubbed 1,3,4-oxadiazole derivatives found that some compounds demonstrated good antibacterial activity against various strains such as E. coli and S. aureus, and antitubercular agents against M. tuberculosis (Shingare et al., 2018). Similarly, another study reported the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing excellent in vitro antimicrobial activity (Puthran et al., 2019).
Isoxazole Chemistry and Synthesis
This compound is a valuable compound in the field of isoxazole chemistry, particularly in the synthesis of heteroaromatic compounds. The compound has been used to study the tautomerism of heteroaromatic compounds and their basicities (Boulton & Katritzky, 1961). The reactivity of such compounds provides insights into developing synthetic strategies for pharmacologically active isoxazoles.
Role in Radiotracer Synthesis
In the development of radiotracers for positron emission tomography (PET) imaging, this compound derivatives have shown potential. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination illustrates the compound's application in studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Synthesis of Novel Compounds with Biological Activities
The compound serves as a building block in synthesizing various novel compounds with biological activities. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives synthesized using this compound showed potential as antileukemic agents (Gowda et al., 2009). Similarly, its derivatives have been used in synthesizing compounds with high antitumor activity and the ability to enhance the effect of cytostatic drugs (Potkin et al., 2014).
Propiedades
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCYDRWKAXDSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2655989.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2655990.png)
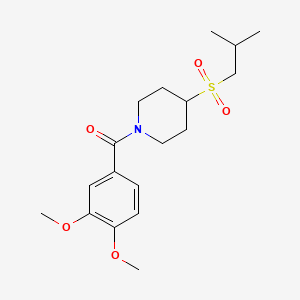
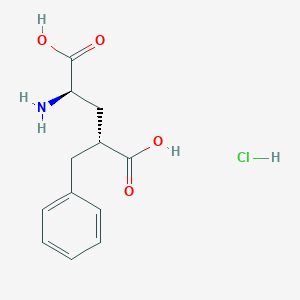
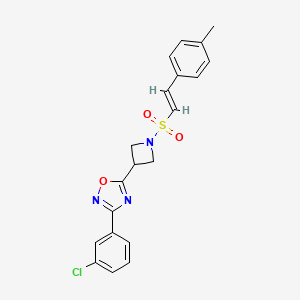
![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
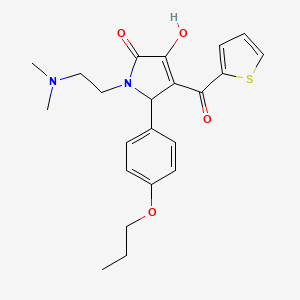
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid](/img/structure/B2656002.png)
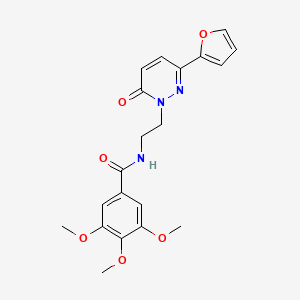
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE](/img/structure/B2656006.png)

![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol](/img/structure/B2656009.png)
